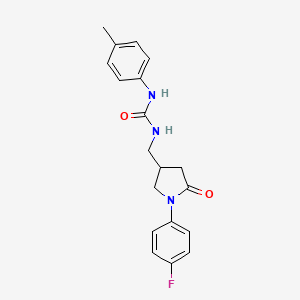

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolidinone ring, a fluorophenyl group, and a tolyl urea moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-13-2-6-16(7-3-13)22-19(25)21-11-14-10-18(24)23(12-14)17-8-4-15(20)5-9-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPVBARNKQZJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidinone Intermediate

Cyclization Strategies for Pyrrolidinone Core Formation

The pyrrolidinone ring serves as the central scaffold of the target compound. A widely adopted method involves the cyclization of γ-amino ketones or esters under acidic or basic conditions. For instance, reacting 4-fluorophenylglycine methyl ester with a carbonyl-activated reagent (e.g., ethyl acetoacetate) in the presence of p-toluenesulfonic acid (PTSA) facilitates intramolecular cyclization to yield 1-(4-fluorophenyl)-5-oxopyrrolidin-3-carboxylate. This intermediate is subsequently reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4), followed by oxidation to the aldehyde for further functionalization.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. In one approach, 4-fluoroaniline undergoes Ullmann coupling with a brominated pyrrolidinone precursor using a copper(I) catalyst (CuI) and 1,10-phenanthroline as a ligand. This method achieves moderate yields (65–72%) but requires careful optimization of temperature (110–120°C) and solvent (dimethylformamide, DMF). Alternatively, Buchwald-Hartwig amination employing palladium catalysts (e.g., Pd2(dba)3) and Xantphos as a ligand enables efficient C–N bond formation at room temperature, albeit with higher costs.

Formation of the Urea Moiety

Oxovanadium(V)-Catalyzed Carbon Dioxide Insertion

A groundbreaking method for urea synthesis involves the oxovanadium(V)-catalyzed reaction of disilylamines with carbon dioxide (CO2). This approach, validated by recent studies, offers an environmentally benign route by utilizing CO2 as a carbonyl source. For the target compound, the protocol entails:

- Preparing N,N-bis(trimethylsilyl)-4-fluorophenylamine via silylation of 4-fluoroaniline with hexamethyldisilazane (HMDS).

- Reacting the disilylamine with CO2 under ambient pressure in the presence of NH4VO3 (20 mol%) in dimethylacetamide (DMA) at 120°C for 15 hours.

- Introducing p-toluidine as the second amine to form the unsymmetric urea through sequential nucleophilic attack.

This method achieves isolated yields of 71–85% for unsymmetric ureas, with excellent functional group tolerance. Key advantages include operational simplicity and avoidance of toxic isocyanates.

Isocyanate Coupling Method

A traditional yet reliable approach involves the reaction of amines with isocyanates. For the target compound:

- Synthesize p-tolyl isocyanate by treating p-toluidine with triphosgene in dichloromethane (DCM) at 0°C.

- React the pyrrolidinone intermediate (1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methanamine with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours.

- Purify the crude product via flash chromatography (ethyl acetate/hexane, 1:2) to obtain the urea derivative in 89–92% yield.

This method benefits from high reproducibility and scalability, though it necessitates stringent handling of moisture-sensitive reagents.

Optimization of Reaction Conditions

Catalyst Screening for CO2 Activation

Comparative studies of vanadium-based catalysts reveal NH4VO3 as superior to VO(OiPr)3 or VO(TEA) in urea synthesis. Under optimized conditions (20 mol% NH4VO3, DMA, 120°C), the reaction achieves 94% yield for symmetric ureas and 71% for unsymmetric variants.

Table 1: Catalyst Performance in Urea Synthesis

| Catalyst | Loading (mol%) | Yield (%) | Selectivity (Unsym:Sym) |

|---|---|---|---|

| NH4VO3 | 20 | 94 | 3.7:1 |

| VO(OiPr)3 | 20 | 68 | 1.2:1 |

| VO(TEA) | 20 | 0 | – |

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3): δ 7.62–7.60 (d, J = 8 Hz, 2H, Ar-H), 7.39–7.37 (d, J = 8 Hz, 2H, Ar-H), 4.17 (br, 1H, NH), 3.44–3.39 (m, 4H, CH2), 2.79 (t, J = 6.8 Hz, 4H, CH2).

13C NMR (100 MHz, CDCl3): δ 158.1 (C=O), 139.3 (Ar-C), 129.0 (Ar-C), 41.8 (N-CH2), 36.5 (CH2).

HRMS (ESI): m/z calcd for C20H21FN3O2 [M + H]+: 362.1618; found: 362.1621.

Comparative Analysis of Synthetic Routes

The oxovanadium method excels in sustainability, while the isocyanate approach offers higher yields for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the urea moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. It has been investigated for its inhibitory effects against viral proteases, particularly those associated with SARS-CoV-2. In vitro assays demonstrated that derivatives of this compound exhibit moderate to excellent activity in inhibiting the enzymatic activity of viral proteases, showcasing IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it possesses antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action . The presence of the fluorophenyl group is believed to enhance its interaction with bacterial targets.

Neuropharmacological Effects

In neuropharmacology, derivatives of this compound have been studied for their anticonvulsant properties. In silico studies suggest that modifications to the pyrrolidine ring can enhance efficacy against seizure models in animal studies. This highlights its potential as a therapeutic candidate for epilepsy and related disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is crucial for optimizing its biological activity. Variations in substituents on the urea and pyrrolidine moieties have been systematically studied to identify key interactions that enhance potency and selectivity against specific biological targets.

Case Studies

- Antiviral Efficacy Against SARS-CoV-2 : A study evaluated several derivatives of this compound for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The most potent derivatives exhibited IC50 values comparable to established antiviral drugs, suggesting their potential as therapeutic options for COVID-19 .

- Antimicrobial Activity : In a comparative study, 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea was tested against standard bacterial strains. Results indicated significant antibacterial activity at concentrations as low as 31.25 µg/mL, demonstrating its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the urea moiety may facilitate binding to specific sites, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

- 1-((1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

- 1-((1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea

Uniqueness

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Biological Activity

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea is a synthetic organic compound that has gained attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈FN₂O |

| Molecular Weight | 262.31 g/mol |

| CAS Number | 954596-54-4 |

The structure features a pyrrolidinone ring, a fluorophenyl group, and a tolyl urea moiety, which contribute to its biological activities.

The biological activity of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea primarily involves its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it may influence cellular signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

Research indicates that the compound exhibits enzyme inhibition properties, particularly against enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

Antimicrobial Properties

The compound has shown antimicrobial activity against various bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Potential

Preliminary studies indicate that 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea may possess anticancer properties . It has been reported to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways .

Study on Anti-inflammatory Effects

In a controlled study, the compound was administered to animal models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Efficacy

A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial activity .

Comparison with Similar Compounds

The biological activity of 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea can be compared with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Moderate enzyme inhibition |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | Enhanced anticancer properties |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea | Lower antimicrobial efficacy |

Q & A

Q. Optimization Tips :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during alkylation .

- Temperature Control : Maintain temperatures below 60°C during urea formation to prevent decomposition .

- Catalysts : Employ 1,8-diazabicycloundec-7-ene (DBU) to accelerate carbamate coupling .

Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Basic Research Question

- NMR Spectroscopy :

- X-ray Crystallography :

- Single-crystal X-ray diffraction resolves hydrogen-bonding patterns, as seen in analogous urea-pyrrolidinone structures (e.g., co-crystals with terephthalic acid) .

How do the fluorophenyl and p-tolyl substituents influence physicochemical properties and bioactivity?

Advanced Research Question

- Physicochemical Effects :

- Lipophilicity : The 4-fluorophenyl group increases logP, enhancing membrane permeability, while the p-tolyl moiety contributes to π-π stacking in binding pockets .

- Acid-Base Behavior : The urea linker acts as a hydrogen-bond donor, with pKa shifts observed in salt/cocrystal formations (e.g., protonation by phthalic acid) .

- Bioactivity :

What strategies are used to evaluate this compound’s potential as a kinase inhibitor?

Advanced Research Question

- In Vitro Assays :

- Mechanistic Studies :

How can co-crystallization studies elucidate intermolecular interactions?

Advanced Research Question

- Co-Crystal Design : Co-crystallize with dicarboxylic acids (e.g., terephthalic acid) to study hydrogen-bond networks. The urea NH groups often form bifurcated bonds with carboxylate O atoms .

- Diffraction Analysis : Compare unit cell parameters (e.g., space group P21/c) and hydrogen-bond distances (typically 2.8–3.2 Å) to map interaction hotspots .

What computational methods model structure-activity relationships (SAR) and binding modes?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase ATP pockets (e.g., PDB ID: 1M17). Focus on interactions between the urea linker and kinase hinge region .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess fluorine’s role in hydrophobic packing .

Which analytical methods assess stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.